Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate
Description
Chemical Structure: The compound features a thiophene-2-carboxylate core substituted at the 3-position with a sulfamoyl group linked to a 4-(ethoxycarbonyl)phenyl moiety (Fig. 1). Its molecular formula is C₁₅H₁₅NO₆S₂, with a molecular weight of 369.41 g/mol . The ethoxycarbonyl group (-CO₂Et) on the phenyl ring and the sulfamoyl (-SO₂NH-) bridge are critical for its electronic and steric properties, influencing solubility and biological interactions.
Properties
IUPAC Name |
methyl 3-[(4-ethoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S2/c1-3-22-14(17)10-4-6-11(7-5-10)16-24(19,20)12-8-9-23-13(12)15(18)21-2/h4-9,16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLMDJQHUGJHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine.
Esterification: The ethoxycarbonyl group is introduced through an esterification reaction, typically involving the reaction of a carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H21NO6S2
- Molecular Weight : 459.5 g/mol
- CAS Number : 941936-28-3
The structure of this compound features a thiophene ring, which is known for its electronic properties, making it suitable for various applications in organic electronics and pharmaceuticals.
Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate has shown promising biological activities, including:
- Antimicrobial Properties : Studies have demonstrated that compounds containing sulfamoyl groups exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have been tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition .
- Anticancer Potential : Research indicates that thiophene derivatives can inhibit cancer cell proliferation. The incorporation of sulfamoyl groups enhances the bioactivity of these compounds, making them candidates for further development as anticancer agents .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of Thiophene Derivatives : Thiophene can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Sulfamoyl Groups : The sulfamoyl moiety can be introduced via nucleophilic substitution reactions with sulfonamide derivatives.
- Esterification : The final step often involves esterification to yield the methyl ester form of the compound.
These synthetic pathways are critical for optimizing yield and purity for biological testing.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
In another research project, a series of thiophene-based compounds were tested for their cytotoxic effects on human cancer cell lines. This compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The sulfamoyl group can form hydrogen bonds with biological targets, enhancing binding affinity.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
Substituent Effects on PPARδ Antagonism: GSK0660 and ST247 are confirmed PPARδ antagonists, with their 2-methoxy and alkylamino groups enhancing receptor binding . The 4-chlorophenyl analog () introduces a lipophilic group, which could improve membrane permeability but reduce aqueous solubility .
ST247’s hexylamino group introduces flexibility and hydrophobicity, likely affecting pharmacokinetics (e.g., prolonged half-life) .
Synthetic Accessibility :
- GSK0660 and ST247 require multi-step syntheses involving diazotization and nucleophilic substitution , whereas the target compound’s synthesis may prioritize the ethoxycarbonylphenyl group via esterification .
Pharmacokinetic and Pharmacodynamic Considerations
Biological Activity
Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate (CAS Number: 941888-83-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity through various studies, case analyses, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound includes a thiophene ring, which is known for its diverse biological properties. The compound's molecular formula is , with a molecular weight of 459.5 g/mol.
Antiproliferative Effects
Recent studies have demonstrated that thiophene derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values below 9 μM in HCT116 cell lines, indicating strong anticancer potential .
Table 1: Antiproliferative Activity of Thiophene Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | <9 | EGFR kinase inhibition |
| Compound B | MCF7 | 15 | Induction of apoptosis |
| Compound C | A549 | 20 | Inhibition of cell cycle progression |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases such as EGFR (Epidermal Growth Factor Receptor). In silico studies have indicated that the compound binds effectively to the active site of EGFR, leading to the disruption of its signaling pathways, which are crucial for cancer cell proliferation .
Case Studies
Case Study 1: In Vitro Analysis
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiophene derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines, with some derivatives achieving significant selectivity towards tumor cells over normal cells .
Case Study 2: In Vivo Studies
Another study focused on the in vivo effects of related thiophene compounds in mouse models. The administration of these compounds resulted in tumor growth inhibition and improved survival rates compared to control groups. This suggests the potential for further development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
